2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a substituted acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization to Thiazolidinone: The hydrazone intermediate is then reacted with thioglycolic acid under acidic conditions to form the thiazolidinone ring.
Acetamide Substitution: Finally, the thiazolidinone derivative is reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: For its antioxidant properties, which can protect cells from oxidative stress.
Medicine: As a potential anti-inflammatory and anticancer agent.
Industry: In the development of new materials with specific properties such as UV resistance.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, the thiazolidinone ring can interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide
- **2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methoxyphenyl)acetamide
Uniqueness
The unique combination of the thiazolidinone ring, hydrazone linkage, and substituted acetamide group in 2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide imparts distinct chemical and biological properties. Its specific substitution pattern enhances its antioxidant and anti-inflammatory activities compared to similar compounds.
Properties
Molecular Formula |
C27H34N4O4S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H34N4O4S/c1-26(2,3)19-11-16(12-20(23(19)33)27(4,5)6)15-28-31-25-30-24(34)21(36-25)14-22(32)29-17-9-8-10-18(13-17)35-7/h8-13,15,21,33H,14H2,1-7H3,(H,29,32)(H,30,31,34)/b28-15+ |
InChI Key |
DNGBDCGAJCDKIX-RWPZCVJISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN=C2NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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